甲基5-(2-甲氧基吡啶-3-羰基)噻吩-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

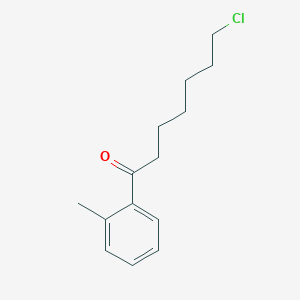

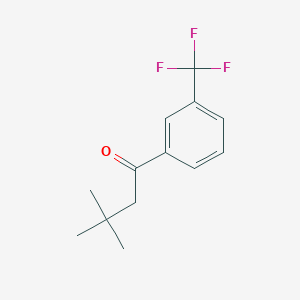

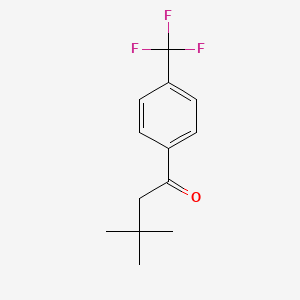

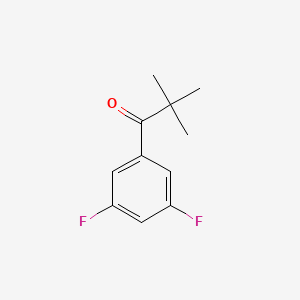

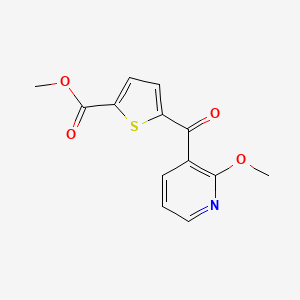

“Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate” is an organic compound that belongs to the class of thiophene-based carbonyl compounds . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate” can be represented by the linear formula: CH3OC5H3NCOOCH3 .Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .科学研究应用

合成方法

- 使用各种方法合成了甲基5-(2-甲氧基吡啶-3-羰基)噻吩-2-羧酸酯及相关化合物。例如,已描述了一种有效的合成方法,用于5-溴-2-甲氧基-6-甲基氨基吡啶-3-羧酸,该化合物与目标化合物具有结构相似性,展示了合成类似化合物的潜力 (Hirokawa, Horikawa, & Kato, 2000)。

抗增殖活性

- 噻吩的几种衍生物,是甲基5-(2-甲氧基吡啶-3-羰基)噻吩-2-羧酸酯的核心组分,显示出显著的抗增殖活性和肿瘤细胞选择性 (Thomas et al., 2017)。

- 另一项研究涉及与感兴趣化合物密切相关的5-取代的2-氨基-3-羧甲基噻吩衍生物,展示了对肿瘤细胞增殖的选择性抑制 (Thomas et al., 2014)。

化学反应和官能化

- 研究探讨了噻吩衍生物的化学反应性和潜在官能化,这可以为甲基5-(2-甲氧基吡啶-3-羰基)噻吩-2-羧酸酯的应用提供信息。例如,已研究了噻吩基团在亲电反应中的远程官能化,提供了化学操作和潜在应用的见解 (Yang et al., 2000)。

药物化学和药物合成

- 通过对类似噻吩衍生物的研究,突显了该化合物在药物化学中的相关性。例如,合成并评估了新型噻吩和苯并噻吩衍生物作为抗癌药物,表明了甲基5-(2-甲氧基吡啶-3-羰基)噻吩-2-羧酸酯在药物开发中的潜在用途 (Mohareb et al., 2016)。

放射标记和PET成像

- 甲基5-(2-甲氧基吡啶-3-羰基)噻吩-2-羧酸酯或其类似物可能用于PET成像的放射标记。一项关于相关化合物的研究,即甲基2-(甲氧羰基)-2-(甲基氨基)双环[2.1.1]-己烷-5-羧酸酯作为潜在的神经保护药物,涉及放射标记并在PET研究中展示了脑摄取 (Yu et al., 2003)。

化学表征和结构阐明

- 对噻吩衍生物的化学表征和结构阐明对于理解化合物的潜在应用至关重要。研究已集中在晶体结构分析和NMR光谱学上,以确定类似化合物的结构细节 (Vasu et al., 2004)。

未来方向

Thiophene-based analogs have been proven to be effective drugs in the current disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-17-12-8(4-3-7-14-12)11(15)9-5-6-10(19-9)13(16)18-2/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJDQKHAHYYUQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)C2=CC=C(S2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642170 |

Source

|

| Record name | Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate | |

CAS RN |

898786-17-9 |

Source

|

| Record name | Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。